Methyl 6-chloropyrazine-2-carboxylate
Overview
Description
OSM-S-149 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration .
Preparation Methods
The synthesis of OSM-S-149 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of boronate esters and the use of thiophene starting materials
Chemical Reactions Analysis
OSM-S-149 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives.
Coupling Reactions: Suzuki coupling reactions are often employed to introduce various substituents onto the thienopyrimidine scaffold.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
OSM-S-149 has been primarily investigated for its antimalarial properties. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Additionally, this compound has low mammalian cell toxicity and a low propensity for resistance development, making it a promising candidate for further drug development . Beyond its antimalarial applications, OSM-S-149 may also be explored for other therapeutic uses, although specific studies are limited.
Mechanism of Action
The mechanism of action of OSM-S-149 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-149 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the activation of the amino acid starvation response . This mechanism is specific to the parasite, with human asparaginyl-tRNA synthetase being much less susceptible to this reaction hijacking mechanism .
Comparison with Similar Compounds
OSM-S-149 is structurally related to other aminothienopyrimidine compounds, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-149 has unique substituents that enhance its antimalarial activity . Other similar compounds include TCMDC-135294 and various analogs within the aminothienopyrimidine series . The uniqueness of OSM-S-149 lies in its specific activity against Plasmodium falciparum and its low toxicity profile.
Properties
IUPAC Name |
methyl 6-chloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYUJFEXRODQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454590 | |
Record name | Methyl 6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23611-75-8 | |
Record name | Methyl 6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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